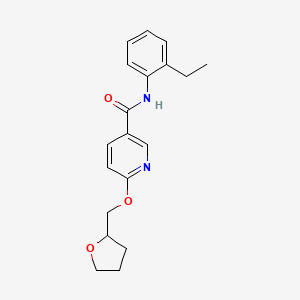

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nicotinamide group, an ethylphenyl group, and a tetrahydrofuran ring. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The ethylphenyl group consists of a six-membered carbon ring (the phenyl group) with an ethyl group (two carbon atoms) attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydrofuran ring could potentially undergo reactions such as ring-opening or substitution . The nicotinamide group could participate in redox reactions, given its role in biological systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar nicotinamide group could influence its solubility in water or other polar solvents .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The study of molecular structures similar to N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has provided insights into the polarized electronic structures of nicotinamide derivatives. For example, research by Cobo et al. (2008) on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrated the significance of molecular constitution, configuration, and conformation in adopting different crystal structures, highlighting the intricate relationship between molecular structure and physical properties (Cobo, Glidewell, Low, & Orozco, 2008).

Antineoplastic Activities

Nicotinamide derivatives have been investigated for their antineoplastic activities. Ross (1967) described the synthesis of various 6-substituted nicotinamides and their preliminary screening against certain cancers, revealing moderate activity against leukemia (Ross, 1967).

Metabolic Pathway Interference

The role of nicotinamide and its derivatives in metabolic pathways has been a subject of research. Sasame and Gillette (1970) investigated how nicotinamide affects drug metabolism by liver microsomes, uncovering its impact on the inhibition mechanisms across different species and substrates (Sasame & Gillette, 1970).

Antiprotozoal Activity

The synthesis of nicotinamide derivatives has also been targeted for antiprotozoal applications. Ismail et al. (2003) synthesized compounds with potent activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, demonstrating the potential of these molecules in treating diseases like trypanosomiasis and malaria (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Discovery and Optimization of Apoptosis Inducers

Research by Cai et al. (2003) identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, showcasing the potential of structure-activity relationship (SAR) studies in discovering and optimizing novel anticancer agents (Cai, Nguyen, Jia, Herich, Guastella, Reddy, Tseng, Drewe, & Kasibhatla, 2003).

Corrosion Inhibition

Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel, demonstrating their potential in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAYRAWEBYNSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)